molecular formula C9H10BrF2NO2S B13494347 5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide

5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide

Katalognummer: B13494347
Molekulargewicht: 314.15 g/mol
InChI-Schlüssel: YIBMEYMFTCVAFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrF2NO2S It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and a propyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,4-difluorobenzenesulfonamide, followed by the introduction of the propyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2,4-difluorobenzenesulfonamide
  • 2-Bromo-4,5-difluorobenzenesulfonamide
  • 5-Bromo-2,4-difluorotoluene

Uniqueness

5-Bromo-2,4-difluoro-N-propylbenzenesulfonamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Eigenschaften

Molekularformel

C9H10BrF2NO2S

Molekulargewicht

314.15 g/mol

IUPAC-Name

5-bromo-2,4-difluoro-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H10BrF2NO2S/c1-2-3-13-16(14,15)9-4-6(10)7(11)5-8(9)12/h4-5,13H,2-3H2,1H3

InChI-Schlüssel

YIBMEYMFTCVAFF-UHFFFAOYSA-N

Kanonische SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.